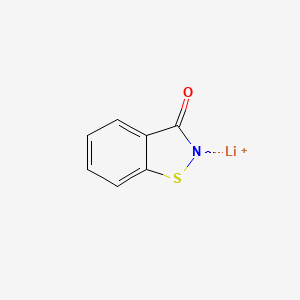

lithium;1,2-benzothiazol-2-id-3-one

Description

Lithium 1,2-benzothiazol-2-id-3-one (Li-BTZ) is a lithium salt derived from 1,2-benzisothiazol-3(2H)-one (BIT), a heterocyclic compound featuring a fused benzene and thiazole ring. Its structure includes a sulfone group (1,1-dioxo substitution), resulting in the systematic name lithium 1,1-dioxo-1,2-benzothiazol-2-id-3-one . This compound is structurally analogous to saccharin derivatives, such as sodium saccharin (1,1-dioxo-1,2-benzothiazol-2-id-3-one sodium salt dihydrate), but substitutes sodium with lithium .

Related methods, such as the use of lithium cyanide in THF for imidazole derivatives, suggest pathways for lithium salt formation .

Properties

CAS No. |

111337-53-2 |

|---|---|

Molecular Formula |

C9H8N4O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2-benzothiazol-2-id-3-one typically involves the reaction of 2-aminobenzenethiol with various electrophiles such as aldehydes, ketones, acids, or acyl chlorides. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzothiazole ring . For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of an acid catalyst can yield benzothiazole derivatives .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The use of environmentally friendly processes, such as green chemistry approaches, is becoming increasingly important in industrial settings. These methods may include the use of recyclable catalysts and solvents, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2-benzothiazol-2-id-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and may include different temperatures, solvents, and catalysts .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines . Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Lithium;1,2-benzothiazol-2-id-3-one has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of lithium;1,2-benzothiazol-2-id-3-one involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . These compounds can also interact with cellular receptors and signaling pathways, leading to various biological effects . The exact mechanism of action can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues of Li-BTZ

Key Observations:

- Sulfone vs. Non-Sulfone Derivatives: Li-BTZ and saccharin salts contain a sulfone group (1,1-dioxo), enhancing electrophilicity and solubility compared to BIT, which lacks this group .

- Cation Influence : The lithium ion in Li-BTZ may offer distinct coordination properties compared to sodium or potassium in saccharin salts, impacting solubility and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Discussion:

- Solubility : Sodium saccharin’s high water solubility stems from its ionic sodium group, while Li-BTZ’s solubility in organic solvents (e.g., THF, DMSO) is inferred from synthetic protocols using lithium salts .

- Thermal Behavior : BIT decomposes at lower temperatures due to the absence of stabilizing sulfone groups, whereas Li-BTZ and saccharin salts exhibit higher thermal resilience .

Q & A

Q. What EU regulatory frameworks govern the use of this compound in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.